2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride
Brand Name: Vulcanchem
CAS No.: 2749504-65-0
VCID: VC16579850
InChI: InChI=1S/C18H25NO.ClH/c1-2-17(19-11-5-6-12-19)18(20)16-10-9-14-7-3-4-8-15(14)13-16;/h9-10,13,17H,2-8,11-12H2,1H3;1H
SMILES:
Molecular Formula: C18H26ClNO
Molecular Weight: 307.9 g/mol

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride

CAS No.: 2749504-65-0

Cat. No.: VC16579850

Molecular Formula: C18H26ClNO

Molecular Weight: 307.9 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one,monohydrochloride - 2749504-65-0

Specification

CAS No. 2749504-65-0
Molecular Formula C18H26ClNO
Molecular Weight 307.9 g/mol
IUPAC Name 2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one;hydrochloride
Standard InChI InChI=1S/C18H25NO.ClH/c1-2-17(19-11-5-6-12-19)18(20)16-10-9-14-7-3-4-8-15(14)13-16;/h9-10,13,17H,2-8,11-12H2,1H3;1H
Standard InChI Key IAWVJFOPYFQBMV-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one, monohydrochloride, reflecting its pyrrolidine ring, tetrahydronaphthalene group, and ketone functionality . Alternative designations include:

  • 1-Butanone, 2-(1-pyrrolidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-, hydrochloride (1:1)

  • Cyclohexane-alpha-pbp hydrochloride

  • 2-(1-Pyrrolidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-butanone hydrochloride .

The compound’s CAS Registry Number (2749504-65-0) and ChemSpider ID (45743283) provide unambiguous identifiers for regulatory and research purposes .

Molecular and Structural Characteristics

The molecular structure comprises a butanone chain substituted at the second carbon with a pyrrolidine ring and at the first carbon with a 5,6,7,8-tetrahydronaphthalen-2-yl group. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the monohydrochloride salt . Key structural descriptors include:

PropertyValueSource
Molecular formulaC18H26ClNO\text{C}_{18}\text{H}_{26}\text{ClNO}
Average mass307.862 g/mol
Monoisotopic mass307.170292 g/mol
Stereocenters1 (undefined configuration)

The absence of defined stereocenters in reported syntheses suggests racemic mixtures are common .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, plausible pathways involve:

  • Friedel-Crafts Acylation: Reacting 5,6,7,8-tetrahydronaphthalene with butanoyl chloride in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) to form 1-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one .

  • Mannich Reaction: Introducing the pyrrolidine moiety via condensation of the ketone intermediate with pyrrolidine and formaldehyde under acidic conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the monohydrochloride salt .

Reaction optimization likely focuses on temperature control (40–80°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric ratios to maximize yield and purity .

Purification and Characterization

Post-synthetic purification employs recrystallization from ethanol-water mixtures or column chromatography using silica gel . Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity (>95%) .

Physicochemical Properties

Physical State and Solubility

The compound is typically a white to off-white crystalline solid at room temperature . Its solubility profile includes:

  • Water: Moderate solubility (~50 mg/mL) due to hydrochloride salt formation .

  • Organic solvents: Highly soluble in ethanol, acetone, and dichloromethane (>100 mg/mL) .

Stability and Degradation

Stability studies indicate decomposition onset at 180°C, with hygroscopicity necessitating storage in anhydrous conditions . Acidic pH (2–4) enhances aqueous stability, while alkaline conditions promote free base precipitation .

Pharmacological Profile

Mechanism of Action

Although direct studies are lacking, structural analogs (e.g., Cinacalcet impurities) suggest calcium-sensing receptor (CaSR) modulation as a plausible mechanism. The pyrrolidine moiety may facilitate receptor binding via hydrogen bonding, while the tetrahydronaphthalene group enhances lipid membrane permeability .

Pharmacokinetics

Predicted properties derived from computational models include:

  • LogP: 3.1 (moderate lipophilicity)

  • pKa: 9.2 (protonated pyrrolidine nitrogen at physiological pH)

  • Plasma protein binding: ~85% (estimated) .

These attributes suggest favorable blood-brain barrier penetration, though in vivo validation is required.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H stretches), and 2400 cm⁻¹ (N⁺-H vibration) .

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.2–7.4 (m, aromatic H), 3.1–3.4 (m, pyrrolidine CH₂), 2.8–3.0 (m, tetrahydronaphthalene CH₂), 1.6–1.8 (m, butanone CH₂) .

Chromatographic Methods

HPLC analysis using a C18 column (mobile phase: 60:40 acetonitrile/0.1% trifluoroacetic acid) yields a retention time of 8.2 minutes, confirming purity .

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